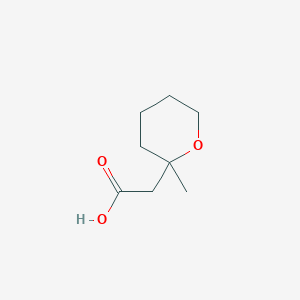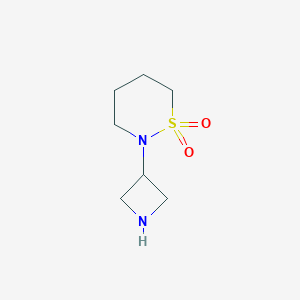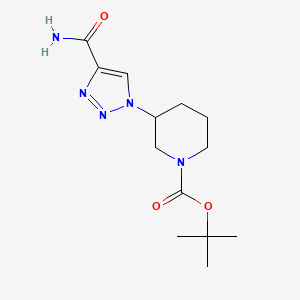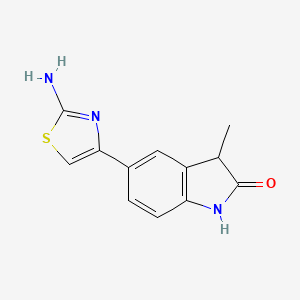
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a cyclohexane ring with a carbaldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 3-chloropropene.
Reaction Conditions: The key step involves the alkylation of 4-methylcyclohexanone with 3-chloropropene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The double bond in the propene group can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of various biochemical pathways.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:
1-(3-Chloroprop-2-en-1-yl)-1H-indole-2-carboxylic acid: This compound shares the chloropropene group but has an indole ring instead of a cyclohexane ring.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound also contains the chloropropene group but features a pyrazole ring.
Quaternium-15: A quaternary ammonium compound with a chloropropene group, used as a preservative in cosmetics.
Eigenschaften
Molekularformel |
C11H17ClO |
|---|---|
Molekulargewicht |
200.70 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enyl]-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c1-10-3-6-11(9-13,7-4-10)5-2-8-12/h2,8-10H,3-7H2,1H3/b8-2+ |
InChI-Schlüssel |
ZNUUGJOALDQBCA-KRXBUXKQSA-N |
Isomerische SMILES |
CC1CCC(CC1)(C/C=C/Cl)C=O |
Kanonische SMILES |
CC1CCC(CC1)(CC=CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)

![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)



![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)


![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
